molecular formula C8H10N2O B6256475 8-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine CAS No. 1252572-06-7

8-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B6256475
CAS No.: 1252572-06-7
M. Wt: 150.2
InChI Key:
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Description

8-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that belongs to the pyridooxazine group. This compound is characterized by its unique structure, which includes a pyridine ring fused to an oxazine ring. It has a molecular formula of C8H10N2O and a molecular weight of 150.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine can be achieved through various methods. One common approach involves the Mannich reaction, where phenol, primary amine, and formaldehyde are used as starting materials . Another method involves the condensation of ortho-aminomethylphenol with aldehydes or ketones in the presence of catalysts such as SnCl4 or Me3SiCl .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

8-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research has shown potential therapeutic applications, including antitumor and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 8-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. Its lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

8-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.

    2H-pyrido[3,4-c][1,2]benzoxazine-2,4(3H)-diones: Used in the synthesis of various bioactive molecules.

The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

1252572-06-7

Molecular Formula

C8H10N2O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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